2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
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Overview
Description
2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and a phenoxyethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Phenoxyethylsulfonyl Group: The phenoxyethylsulfonyl group is introduced via a sulfonylation reaction, where a phenoxyethyl sulfonyl chloride reacts with the pyrrolidine intermediate under basic conditions.
Coupling with Pyridine Derivative: The final step involves coupling the pyrrolidine intermediate with a pyridine derivative that contains a trifluoromethyl group. This coupling reaction is typically facilitated by a base and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenoxyethyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted pyridine or phenoxyethyl derivatives
Scientific Research Applications
2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(methyl)pyridine
- 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(chloromethyl)pyridine
- 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(fluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Properties
IUPAC Name |
2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)14-6-8-22-17(12-14)27-16-7-9-23(13-16)28(24,25)11-10-26-15-4-2-1-3-5-15/h1-6,8,12,16H,7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUWGJPQEKTDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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